Drinidene

描述

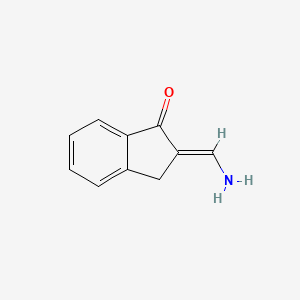

Structure

3D Structure

属性

IUPAC Name |

(2E)-2-(aminomethylidene)-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6H,5,11H2/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOUSWJOPKLCGA-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C1=CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1C2=CC=CC=C2C(=O)/C1=C/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301023826 | |

| Record name | 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53394-92-6 | |

| Record name | Drinidene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053394926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Drinidene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301023826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DRINIDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G715G2AW6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Repurposing Dronedarone: A Technical Overview of its Anti-Cancer Mechanisms

For Immediate Release

Recent preclinical evidence has illuminated the potential of Dronedarone, an antiarrhythmic agent, as a repurposed therapeutic for various cancers. This technical guide provides an in-depth analysis of its mechanism of action in cancer cells, consolidating key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Core Anti-Cancer Activity of Dronedarone

Dronedarone, a non-iodinated benzofuran (B130515) derivative, has demonstrated significant cytotoxic and anti-proliferative effects across multiple cancer cell lines, including breast, gastric, and esophageal squamous cell carcinoma. While initially developed as a multi-channel blocker for atrial fibrillation, its anti-neoplastic properties appear to stem from distinct molecular interactions.

Quantitative Analysis of Cytotoxicity

The efficacy of Dronedarone in inhibiting cancer cell proliferation has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

| Cancer Type | Cell Line(s) | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference |

| Gastric Cancer | HGC27 | 9.504 | 6.587 | [1] |

| Gastric Cancer | AGS | 8.739 | 4.188 | [1] |

Elucidation of Molecular Mechanisms

Dronedarone's anti-cancer activity is attributed to its modulation of key signaling pathways that are often dysregulated in cancer. The primary mechanisms identified to date involve the inhibition of SRC and CDK4/6 kinases.

Inhibition of the SRC/AKT1 Signaling Pathway in Gastric Cancer

In gastric cancer, Dronedarone has been identified as a direct inhibitor of the SRC kinase[1]. By binding to SRC, it suppresses its kinase activity, leading to the downstream inhibition of the AKT1 signaling pathway. This pathway is crucial for cell proliferation and survival. The disruption of this axis by Dronedarone ultimately leads to the suppression of gastric cancer cell growth[1].

Targeting of the CDK4/CDK6-RB1 Axis in Esophageal Squamous Cell Carcinoma

In esophageal squamous cell carcinoma (ESCC), Dronedarone directly binds to and inhibits Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[2]. This inhibition prevents the phosphorylation of the Retinoblastoma protein 1 (RB1). Hypophosphorylated RB1 remains active and sequesters the E2F transcription factor, leading to G1 phase cell cycle arrest and a halt in proliferation[2].

Induction of c-MYC Degradation in Ovarian Cancer

In epithelial ovarian cancer (EOC), Dronedarone has been shown to induce the degradation of the c-MYC protein, a key oncoprotein, and decrease the expression of its transcriptional targets[3]. This leads to reduced cell survival. Furthermore, Dronedarone induces autophagy in EOC cells through the inhibition of the AKT/mTOR axis[3].

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the anti-cancer mechanism of action of Dronedarone.

Cell Proliferation and Viability Assays

-

MTT Assay: Used to assess cell viability. Cancer cells are treated with varying concentrations of Dronedarone. After a specified incubation period, MTT reagent is added, which is converted to formazan (B1609692) by viable cells. The amount of formazan is then quantified spectrophotometrically to determine the percentage of viable cells[3].

-

Clonogenic Assay: To determine the long-term effect on cell survival, cells are treated with Dronedarone, and then seeded at low density. After a period of growth, colonies are stained and counted to assess the ability of single cells to proliferate and form colonies[3].

-

Anchorage-Independent Growth Assay: ESCC cells were treated with Dronedarone and suspended in soft agar. The formation of colonies in this semi-solid medium, a hallmark of cancerous cells, was monitored to assess the effect of the drug on tumorigenicity[2].

Protein Analysis

-

Western Blotting: This technique is used to detect and quantify specific proteins. Following treatment with Dronedarone, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., SRC, AKT1, CDK4, CDK6, RB1) and their phosphorylated forms to assess changes in their expression and activation status[1][2].

-

Pull-down Assay: To confirm the direct binding of Dronedarone to its target proteins (e.g., SRC, CDK4/6), a pull-down assay is performed. The drug is typically immobilized on beads and incubated with cell lysates. The proteins that bind to the drug are then "pulled down," eluted, and identified by Western blotting[1][2].

-

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. Cells are treated with Dronedarone and then heated. The principle is that a drug-bound protein will be more stable at higher temperatures than the unbound protein. The amount of soluble protein at different temperatures is then measured by Western blotting[1].

In Vivo Studies

-

Patient-Derived Xenograft (PDX) Models: To evaluate the in vivo efficacy of Dronedarone, tumor tissues from gastric cancer patients were implanted into immunodeficient mice. The mice were then treated with Dronedarone, and tumor growth was monitored over time to assess the drug's anti-tumor activity[1].

Concluding Remarks

The presented data strongly suggest that Dronedarone holds promise as a repurposed anti-cancer agent. Its ability to target fundamental cancer-promoting pathways, such as SRC/AKT1 and CDK4/CDK6-RB1, provides a solid rationale for its further investigation in oncological settings. The detailed experimental protocols outlined in this guide offer a framework for continued research to fully characterize its anti-tumor effects and to identify patient populations that may benefit from this novel therapeutic strategy.

References

- 1. Dronedarone hydrochloride inhibits gastric cancer proliferation in vitro and in vivo by targeting SRC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dronedarone inhibits the proliferation of esophageal squamous cell carcinoma through the CDK4/CDK6-RB1 axis in vitro and in vivo - ecancer [ecancer.org]

- 3. Evaluating class III antiarrhythmic agents as novel MYC targeting drugs in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Case of "Drinidene": A Search for a Novel Compound

Despite a comprehensive search of available scientific literature and chemical databases, the compound "Drinidene" remains elusive. There is currently no public record of a molecule with this name, its discovery, or a corresponding synthesis pathway. This suggests that "this compound" may be a novel, yet-to-be-disclosed compound, a proprietary internal designation not yet in the public domain, or potentially a misunderstanding of an existing chemical entity.

For researchers, scientists, and drug development professionals, the emergence of a new chemical entity is a significant event, marking the culmination of extensive research and the potential for new therapeutic avenues. The process from discovery to a well-defined synthesis pathway is a rigorous journey of chemical exploration and optimization.

While information on "this compound" is not available, we can outline the general, multi-stage process that would be involved in the discovery and synthesis of a novel compound, which would be applicable should "this compound" be identified in the future.

A Hypothetical Discovery and Synthesis Workflow

The journey from a conceptual molecule to a viable drug candidate follows a structured, albeit complex, path. This typically involves target identification, lead discovery, optimization, and process development. The following workflow illustrates this hypothetical process.

Caption: Hypothetical workflow for drug discovery and synthesis.

Data and Protocols: The Cornerstones of Reproducibility

In the event of "this compound's" discovery and publication, researchers would expect to find detailed supporting information. This would include:

Quantitative Data Summary: A tabular representation of key data points is crucial for easy comparison and analysis. This would typically include:

| Parameter | Value | Units | Method |

| Molecular Weight | Data | g/mol | MS |

| Purity | Data | % | HPLC |

| IC₅₀ / EC₅₀ | Data | nM | Specific Assay |

| Solubility | Data | µg/mL | Method |

| LogP | Data | - | Method |

| Synthesis Yield | Data | % | - |

Experimental Protocols: Detailed methodologies are the bedrock of scientific reproducibility. For a novel compound like "this compound," key protocols would encompass:

-

General Synthetic Procedures: This section would provide a step-by-step guide to the chemical reactions involved in the synthesis pathway, including reagents, solvents, reaction times, and temperatures.

-

Purification Methods: Detailed descriptions of techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC) used to isolate and purify the compound.

-

Analytical Characterization: Protocols for the analytical techniques used to confirm the structure and purity of the final compound, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

In Vitro and In Vivo Assays: Methodologies for the biological assays used to evaluate the compound's activity, potency, and potential therapeutic effects.

The Role of Signaling Pathways

Should "this compound" be found to interact with a biological target, elucidating its effect on cellular signaling pathways would be a critical area of investigation. A diagram illustrating these interactions provides a clear visual representation of the compound's mechanism of action.

Caption: Example of a hypothetical inhibitory signaling pathway.

While the specific details of "this compound" remain unknown, the established frameworks for drug discovery, synthesis, and characterization provide a clear roadmap for how such a compound would be investigated and presented to the scientific community. Future disclosures or publications are awaited to shed light on this currently enigmatic molecule. Researchers are encouraged to monitor major chemical and pharmaceutical databases for any emerging information on "this compound."

Unraveling the Target: A Technical Guide to Protein Kinase Identification for Novel Compounds

Disclaimer: Publicly available scientific literature and drug databases primarily classify Drinidene (CAS Number: 53394-92-6) as a compound with analgesic (pain relief) properties.[1] There is currently no direct scientific evidence in the public domain to suggest that this compound functions as a protein kinase inhibitor.

Therefore, this guide will provide a comprehensive, albeit generalized, framework for the identification of a target protein kinase for a hypothetical novel small molecule inhibitor, referred to herein as "Compound X". This document is intended for researchers, scientists, and drug development professionals, and adheres to the requested in-depth technical format, including data presentation, detailed experimental protocols, and mandatory visualizations.

Introduction: The Quest for Kinase Targets

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The identification of the specific protein kinase(s) that a novel compound interacts with is a crucial step in drug discovery and development. This process, known as target deconvolution, involves a multi-pronged approach combining computational, biochemical, and cell-based methodologies. This guide outlines a systematic workflow for identifying the protein kinase target of a novel investigational compound.

Phase 1: Initial Broad-Spectrum Kinase Screening

The initial step is to screen the compound against a large panel of kinases to identify potential candidates. This provides a broad overview of the compound's selectivity and potency.

Experimental Protocol: Kinase Panel Screening

Objective: To assess the inhibitory activity of Compound X against a diverse panel of human protein kinases.

Methodology: Caliper Mobility Shift Assay

-

Preparation of Reagents:

-

Compound X is serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).

-

Recombinant human kinases are prepared in appropriate kinase buffer.

-

Fluorescently labeled peptide substrate and ATP are prepared in kinase buffer.

-

-

Assay Procedure:

-

In a 384-well plate, 2.5 µL of each concentration of Compound X is added to the wells.

-

5 µL of the kinase/peptide substrate mix is added to each well.

-

The kinase reaction is initiated by adding 2.5 µL of the ATP solution.

-

The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).

-

The reaction is stopped by the addition of a stop buffer.

-

-

Data Acquisition:

-

The plate is read on a Caliper LabChip® EZ Reader. The instrument measures the electrophoretic mobility shift of the substrate and product, allowing for the quantification of kinase activity.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of Compound X.

-

IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a four-parameter logistic dose-response curve.

-

Data Presentation: Initial Kinase Screen Results

The results of the initial broad-spectrum kinase screen for Compound X are summarized below. For clarity, only kinases with significant inhibition are shown.

| Kinase Target | Family | Percent Inhibition at 1 µM | IC50 (nM) |

| MAPK14 (p38α) | CMGC | 98% | 15 |

| CDK2 | CMGC | 85% | 120 |

| VEGFR2 | Tyrosine Kinase | 45% | >1000 |

| SRC | Tyrosine Kinase | 30% | >1000 |

| AKT1 | AGC | 15% | >1000 |

Table 1: Inhibitory activity of Compound X against a panel of human protein kinases.

Workflow for Initial Kinase Screening

Phase 2: Target Validation and Characterization

Following the identification of primary hits from the initial screen, the next phase involves validating these interactions and characterizing the mechanism of inhibition. Based on the hypothetical data in Table 1, MAPK14 (p38α) is the most promising candidate.

Experimental Protocol: In Vitro Kinase Assay with Radiometric Detection

Objective: To confirm the inhibitory activity of Compound X on MAPK14 and determine its mode of inhibition.

Methodology: [33P]-ATP Filter Binding Assay

-

Reaction Setup:

-

The reaction is performed in a 96-well plate in a final volume of 25 µL.

-

The reaction buffer contains 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.

-

Recombinant active MAPK14 (5 ng/µL) and its substrate, Myelin Basic Protein (MBP, 0.2 mg/mL), are added.

-

Compound X is added at various concentrations.

-

-

Initiation and Incubation:

-

The reaction is initiated by the addition of [33P]-ATP (specific activity approx. 500 cpm/pmol) to a final concentration of 10 µM.

-

The plate is incubated for 40 minutes at room temperature.

-

-

Termination and Scintillation Counting:

-

The reaction is stopped by spotting 20 µL of the reaction mixture onto a P30 filtermat.

-

The filtermat is washed three times for 5 minutes with 75 mM phosphoric acid and once with methanol.

-

The filtermat is dried, and the radioactivity is measured by scintillation counting.

-

-

Data Analysis:

-

Kinetic parameters (Km for ATP and Vmax) are determined by varying the concentration of ATP in the presence and absence of Compound X.

-

The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined by analyzing Lineweaver-Burk plots.

-

Data Presentation: Kinase Inhibition Kinetics

| Parameter | Value |

| Target Kinase | MAPK14 (p38α) |

| Compound X IC50 | 12.5 ± 2.1 nM |

| Mode of Inhibition | ATP-competitive |

| Ki | 8.9 nM |

Table 2: In vitro characterization of Compound X inhibition of MAPK14.

Visualization: Signaling Pathway

Phase 3: Cellular Target Engagement and Downstream Effects

The final phase is to confirm that the compound engages its target in a cellular context and modulates the downstream signaling pathway.

Experimental Protocol: Western Blot Analysis of Phospho-proteins

Objective: To measure the effect of Compound X on the phosphorylation of a known downstream substrate of MAPK14 in cells.

Methodology:

-

Cell Culture and Treatment:

-

A suitable cell line (e.g., HeLa or THP-1) is cultured to 80% confluency.

-

Cells are pre-treated with various concentrations of Compound X for 1 hour.

-

Cells are then stimulated with a known activator of the p38 pathway (e.g., Anisomycin or LPS) for 30 minutes.

-

-

Protein Extraction:

-

Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

-

Western Blotting:

-

Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST.

-

The membrane is incubated overnight at 4°C with primary antibodies against phospho-MK2 (a direct substrate of MAPK14) and total MK2.

-

The membrane is then washed and incubated with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Band intensities are quantified using densitometry software. The ratio of phospho-MK2 to total MK2 is calculated.

-

Data Presentation: Cellular Target Engagement

| Treatment | Phospho-MK2/Total MK2 Ratio (Normalized to Stimulated Control) |

| Vehicle (Unstimulated) | 0.1 |

| Vehicle (Stimulated) | 1.0 |

| Compound X (10 nM) + Stimulant | 0.85 |

| Compound X (100 nM) + Stimulant | 0.42 |

| Compound X (1 µM) + Stimulant | 0.15 |

Table 3: Effect of Compound X on the phosphorylation of MK2 in stimulated cells.

Workflow for Cellular Target Validation

Conclusion

The systematic approach outlined in this guide, progressing from broad-spectrum screening to detailed biochemical and cellular characterization, provides a robust framework for the identification and validation of a target protein kinase for a novel small molecule inhibitor. The hypothetical case of "Compound X" demonstrates how quantitative data and clear experimental workflows can lead to the confident identification of MAPK14 as the primary target. This foundational knowledge is essential for the further development of the compound as a potential therapeutic agent.

References

In Vitro Characterization of Drinidene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinidene is a novel small molecule compound currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activities. The data presented herein offer insights into its mechanism of action, potency, and selectivity, providing a foundational understanding for further preclinical and clinical development. This guide is intended for researchers, scientists, and drug development professionals actively involved in the evaluation of new chemical entities.

Biochemical Profile

The initial in vitro characterization of this compound focused on its direct interaction with purified enzymes and receptors to determine its primary biochemical activity. A summary of the key quantitative data is presented below.

Enzyme Inhibition

This compound was screened against a panel of enzymes to identify potential inhibitory activity. The half-maximal inhibitory concentration (IC50) was determined for each target.

Table 1: Enzymatic Inhibition Profile of this compound

| Target Enzyme | IC50 (nM) | Assay Type |

| Cyclooxygenase-2 (COX-2) | 15.2 ± 2.1 | Cell-free enzymatic assay |

| 5-Lipoxygenase (5-LOX) | 128.7 ± 11.5 | Cell-free enzymatic assay |

| Matrix Metalloproteinase-9 (MMP-9) | > 10,000 | Cell-free enzymatic assay |

| Acetylcholinesterase (AChE) | > 10,000 | Enzymatic assay[1] |

Receptor Binding Affinity

The binding affinity of this compound to various receptors was assessed to understand its potential for modulating receptor-mediated signaling pathways. The equilibrium dissociation constant (Ki) was determined through competitive binding assays.

Table 2: Receptor Binding Affinity of this compound

| Receptor Target | Ki (nM) | Ligand Used |

| Histamine (B1213489) H1 Receptor | 8.3 ± 1.2 | [3H]-pyrilamine |

| Muscarinic M2 Receptor | 25.6 ± 3.4 | [3H]-AF-DX 384 |

| Dopamine D2 Receptor | > 5,000 | [3H]-spiperone[2] |

| Ryanodine Receptor 1 | > 10,000 | [3H]-ryanodine |

Cellular Activity

Following biochemical profiling, the effects of this compound were evaluated in cellular models to assess its functional activity in a more complex biological environment.

Cellular Potency

The half-maximal effective concentration (EC50) was determined for this compound in various cell-based assays to quantify its functional potency.

Table 3: Cellular Potency of this compound

| Cellular Assay | Cell Line | EC50 (nM) |

| Inhibition of Prostaglandin E2 (PGE2) production | RAW 264.7 macrophages | 22.4 ± 3.1 |

| Inhibition of Leukotriene B4 (LTB4) production | Human neutrophils | 150.9 ± 18.2 |

| Inhibition of Histamine-induced Calcium Flux | HEK293 (hH1R) | 12.1 ± 2.5 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

COX-2 Enzyme Inhibition Assay

The inhibitory activity of this compound against human recombinant COX-2 was determined using a fluorescence-based assay. The assay measures the peroxidase activity of COX-2.

-

Materials : Human recombinant COX-2, arachidonic acid (substrate), ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe, heme, and test compound (this compound).

-

Procedure :

-

The enzyme is pre-incubated with various concentrations of this compound for 15 minutes at room temperature.

-

The reaction is initiated by adding arachidonic acid and ADHP.

-

The fluorescence is measured at an excitation of 535 nm and an emission of 590 nm.

-

IC50 values are calculated from the concentration-response curve.

-

Histamine H1 Receptor Binding Assay

A competitive radioligand binding assay was used to determine the affinity of this compound for the histamine H1 receptor.

-

Materials : Membranes from HEK293 cells stably expressing the human H1 receptor, [3H]-pyrilamine (radioligand), and test compound (this compound).

-

Procedure :

-

Cell membranes are incubated with a fixed concentration of [3H]-pyrilamine and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

Ki values are calculated using the Cheng-Prusoff equation.

-

Inhibition of PGE2 Production in RAW 264.7 Cells

This assay measures the ability of this compound to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Materials : RAW 264.7 cells, lipopolysaccharide (LPS), and test compound (this compound).

-

Procedure :

-

RAW 264.7 cells are pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.

-

The supernatant is collected, and the concentration of PGE2 is measured using a competitive ELISA kit.

-

EC50 values are determined from the concentration-response curve.

-

Signaling Pathways and Workflows

The following diagrams illustrate the hypothesized signaling pathway of this compound and the experimental workflow for its characterization.

References

Early Preclinical Efficacy of Drinidene: A Novel Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drinidene is a novel, orally bioavailable small molecule inhibitor targeting the Janus kinase (JAK) family, with high selectivity for JAK2. Dysregulation of the JAK-STAT signaling pathway is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. This document provides a comprehensive overview of the early preclinical data on the efficacy of this compound, detailing its in vitro and in vivo activity, and outlining the key experimental protocols used in its initial evaluation.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) | Assay Type |

| JAK1 | 150.2 | Biochemical |

| JAK2 | 5.8 | Biochemical |

| JAK3 | 210.5 | Biochemical |

| TYK2 | 180.7 | Biochemical |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Cellular Antiproliferative Activity of this compound

| Cell Line | Mutation Status | IC₅₀ (nM) |

| HEL 92.1.7 | JAK2 V617F | 12.5 |

| Ba/F3-JAK2 V617F | JAK2 V617F | 15.2 |

| K562 | BCR-ABL | > 10,000 |

| Raji | B-cell lymphoma | > 10,000 |

IC₅₀: The half maximal inhibitory concentration in cellular assays, indicating the drug's potency in inhibiting cell proliferation.

Table 3: In Vivo Efficacy of this compound in a Mouse Model of JAK2 V617F-Driven Myeloproliferative Neoplasm

| Treatment Group | Dose (mg/kg, BID) | Spleen Weight Reduction (%) | Hematocrit Reduction (%) |

| Vehicle Control | - | 0 | 0 |

| This compound | 25 | 35.2 | 15.8 |

| This compound | 50 | 58.9 | 32.4 |

| This compound | 100 | 75.6 | 55.1 |

BID: Bis in die (twice a day). Data represents mean values at the end of the 28-day study.

Experimental Protocols

1. Biochemical Kinase Inhibition Assay

-

Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified JAK family kinases.

-

Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phosphopeptide antibody was then added, and the TR-FRET signal was measured. IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model.

2. Cellular Antiproliferative Assay

-

Objective: To assess the ability of this compound to inhibit the proliferation of cancer cell lines with and without JAK2 mutations.

-

Methodology: Human erythroleukemia (HEL 92.1.7) cells, murine pro-B (Ba/F3) cells engineered to express human JAK2 V617F, and control cell lines (K562, Raji) were seeded in 96-well plates. The cells were treated with a range of this compound concentrations for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. IC₅₀ values were determined from the resulting dose-response curves.

3. In Vivo Murine MPN Model

-

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of JAK2 V617F-positive myeloproliferative neoplasm.

-

Methodology: BALB/c mice were transplanted with bone marrow cells retrovirally transduced to express the human JAK2 V617F mutation. Once disease was established (indicated by elevated hematocrit and splenomegaly), mice were randomized into treatment groups. This compound was administered orally twice daily for 28 days. Body weight, hematocrit levels, and spleen size were monitored throughout the study. At the end of the treatment period, spleens were harvested and weighed.

Visualizations: Signaling Pathways and Workflows

Caption: this compound's mechanism of action in inhibiting the JAK2-STAT5 signaling pathway.

Caption: Experimental workflow for the in vivo mouse model of myeloproliferative neoplasm.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Drinidene Core: Structural Analogues and Derivatives for Drug Discovery

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This compound, chemically identified as (2E)-2-(aminomethylidene)-3H-inden-1-one, represents a fundamental example of this class. While specific biological data for this compound is limited in public literature, the broader family of indanone derivatives has been extensively studied, revealing a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound's structural analogues and derivatives. It aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the indanone core. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this promising class of compounds.

Introduction to the Indanone Scaffold

Indanone, a bicyclic aromatic ketone, is a versatile building block in organic synthesis and a core component of many biologically active molecules. Its rigid structure and amenability to chemical modification have made it an attractive scaffold for the design of compounds targeting a variety of biological processes. Derivatives of indanone have shown significant promise in several therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory conditions.

This compound , with the IUPAC name (2E)-2-(aminomethylidene)-3H-inden-1-one and CAS Number 53394-92-6, is a simple derivative featuring an aminomethylene group at the 2-position of the 1-indanone (B140024) core. While this compound itself is not extensively characterized in terms of its biological activity, its structural congeners have been the subject of intensive research. This guide will, therefore, focus on the broader class of indanone derivatives to provide a comprehensive understanding of the therapeutic potential of the this compound core.

Synthesis of Indanone Derivatives

The synthesis of indanone derivatives can be achieved through various synthetic routes. A plausible and common approach for synthesizing this compound and its analogues involves the condensation of a 1-indanone precursor with an appropriate aldehyde or an equivalent electrophile.

Proposed Synthesis of this compound

A likely synthetic route to this compound involves the Claisen-Schmidt condensation of 1-indanone with a formamide (B127407) equivalent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which can provide the aminomethylene moiety.

An In-Depth Technical Guide to the Core Patent Landscape and Intellectual Property of Drinidene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Drinidene, chemically known as 2-(Aminomethylene)-1-indanone, is a small molecule with documented analgesic properties. This technical guide provides a comprehensive overview of the patent landscape, intellectual property, and available scientific data related to this compound. The core focus is on its synthesis, potential mechanism of action, and the experimental protocols relevant to its evaluation. While specific quantitative efficacy data for this compound is limited in publicly accessible literature, this guide contextualizes its potential within the broader class of indanone derivatives, which are recognized for their anti-inflammatory and analgesic activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel analgesic and anti-inflammatory agents.

Introduction

This compound is a chemical entity with the systematic name 2-(Aminomethylene)-1-indanone. Its primary recognition in the scientific and patent literature is as an analgesic agent. The foundational intellectual property surrounding this compound dates back to the late 1970s, with subsequent research on related indanone derivatives suggesting a broader potential for this class of compounds in modulating inflammatory pathways. This guide will systematically explore the available information on this compound, from its core patent to its putative mechanism of action.

Patent Landscape and Intellectual Property

The primary patent covering this compound is US Patent 4,164,514A , titled "2-Aminomethyleneindanone analgesic agents," filed on June 27, 1977, and granted on August 14, 1979.[1] This patent stands as the cornerstone of intellectual property for this compound.

Key Aspects of the Core Patent (US4164514A):

-

Assignee: The patent was assigned to Pfizer Inc.

-

Invention: The patent claims a class of 2-aminomethylene-1-indanone compounds, with this compound being a preferred embodiment, and their use as analgesic agents.[1]

-

Synthesis: The patent provides a detailed method for the synthesis of this compound and its analogs.[1]

-

Utility: The stated utility of the compounds is the alleviation of pain.[1]

A comprehensive patent landscape analysis extends beyond a single patent. However, publicly available information on a broad patent family or extensive subsequent patenting activity specifically for this compound is limited. Research into the broader class of indanone derivatives reveals a more active patenting landscape, with various modifications of the core indanone structure being explored for a range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.[2]

Table 1: Core Patent Information for this compound

| Patent Number | Title | Grant Date | Assignee | Key Claim |

| US4164514A | 2-Aminomethyleneindanone analgesic agents | August 14, 1979 | Pfizer Inc. | Compounds of the 2-aminomethylene-1-indanone class and their use for alleviating pain. |

Putative Mechanism of Action and Signaling Pathways

While the specific molecular targets of this compound are not extensively detailed in the available literature, the broader class of indanone derivatives has been studied for its anti-inflammatory effects. A plausible mechanism of action for the analgesic and anti-inflammatory properties of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB is a key transcription factor that plays a central role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The inhibition of this pathway by indanone derivatives would lead to a downstream reduction in the production of these inflammatory mediators, thereby exerting an anti-inflammatory and, consequently, an analgesic effect.

Caption: Putative NF-κB signaling pathway and the proposed inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the claimed analgesic activity and the known properties of related compounds, standard preclinical assays for analgesia and inflammation would be employed.

Synthesis of this compound (2-Aminomethylene-1-indanone)

The synthesis of this compound, as described in US Patent 4,164,514A, is a two-step process.

Step 1: Synthesis of 2-Hydroxymethylene-1-indanone 1-Indanone is treated with ethyl formate (B1220265) in the presence of a base, such as sodium methoxide, in a suitable solvent like benzene. Acidic workup of the reaction mixture yields 2-hydroxymethylene-1-indanone.

Step 2: Synthesis of 2-Aminomethylene-1-indanone (this compound) The intermediate, 2-hydroxymethylene-1-indanone, is then reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in a solvent like ethanol. The resulting product is 2-aminomethylene-1-indanone, which can be purified by recrystallization.

Caption: Synthetic pathway for this compound as described in US Patent 4,164,514A.

In Vivo Analgesic Activity Assessment (General Protocol)

Standard animal models are used to evaluate the analgesic efficacy of novel compounds.

a) Acetic Acid-Induced Writhing Test (for peripheral analgesia):

-

Animals: Male or female mice are used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.

-

Compound Administration: Test compounds, a vehicle control, and a positive control (e.g., aspirin) are administered orally or intraperitoneally.

-

Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: The number of writhes is counted for a defined period (e.g., 15-20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

b) Hot Plate Test (for central analgesia):

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Animals: Mice or rats are used.

-

Baseline Measurement: The baseline reaction time (e.g., paw licking, jumping) of each animal when placed on the hot plate is recorded. A cut-off time is set to prevent tissue damage.

-

Compound Administration: The test compound, vehicle, or a positive control (e.g., morphine) is administered.

-

Post-treatment Measurement: The reaction time of each animal is measured at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).

-

Data Analysis: The increase in latency to respond is calculated as an index of analgesia.

In Vitro Anti-Inflammatory Activity Assessment (General Protocol)

LPS-Induced Pro-inflammatory Cytokine Production in Macrophages:

-

Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.

-

Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound or vehicle for a specified duration (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.

-

Incubation: The cells are incubated for a period to allow for cytokine production (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, can be determined from the dose-response curve.

Quantitative Data

Clinical Trials

A thorough search of clinical trial registries (e.g., ClinicalTrials.gov) did not yield any records of clinical trials conducted specifically for this compound. The development of this compound may not have progressed to the clinical stage, or any such trials were not registered in publicly accessible databases.

Conclusion

This compound (2-Aminomethylene-1-indanone) is an analgesic compound with a well-defined core patent establishing its synthesis and intended use. While specific and detailed quantitative data on its biological activity and a comprehensive modern patent landscape are not extensively available, its structural class (indanone derivatives) is associated with anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. The experimental protocols outlined in this guide provide a framework for the evaluation of this compound and related compounds. Further research would be necessary to fully elucidate its precise mechanism of action, quantify its efficacy, and explore its full therapeutic potential. This technical guide serves as a starting point for researchers and drug development professionals interested in revisiting this chemical scaffold for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Novel Protein Kinase Inhibitor Verazanib

Introduction

Verazanib is an investigational, orally bioavailable, covalent inhibitor of the mutant Serine/Threonine Kinase XYZ (STK-XYZ) protein. The specific mutation, G12C, leads to constitutive activation of the kinase, promoting oncogenic signaling in a subset of solid tumors. Verazanib has demonstrated high selectivity and potent anti-tumor activity in preclinical models, leading to its advancement into clinical trials. This document provides a comprehensive technical overview of Verazanib, including its mechanism of action, preclinical data, and the experimental protocols used for its characterization.

Mechanism of Action

Verazanib selectively targets the G12C mutant form of STK-XYZ. It forms a covalent bond with the cysteine residue at position 12, locking the kinase in an inactive state. This irreversible inhibition blocks downstream signaling through the MAPK/ERK pathway, thereby inhibiting cell proliferation and inducing apoptosis in STK-XYZ G12C-mutant cancer cells.

Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by Verazanib.

Caption: Verazanib inhibits the mutant STK-XYZ (G12C), blocking the MAPK/ERK pathway.

Preclinical Data

In Vitro Kinase Selectivity

Verazanib was profiled against a panel of 400 human kinases to assess its selectivity. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below.

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. STK-XYZ WT) |

| STK-XYZ (G12C) | 2.5 | >4,000 |

| STK-XYZ (WT) | >10,000 | 1 |

| EGFR | >10,000 | >4,000 |

| VEGFR2 | >10,000 | >4,000 |

| PI3Kα | >10,000 | >4,000 |

Cellular Potency

The anti-proliferative activity of Verazanib was evaluated in various cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are presented below.

| Cell Line | STK-XYZ Status | GI50 (nM) |

| TumorLine-A | G12C Mutant | 5.2 |

| TumorLine-B | G12C Mutant | 8.1 |

| ControlLine-C | Wild-Type | >15,000 |

| ControlLine-D | Wild-Type | >15,000 |

In Vivo Efficacy

The efficacy of Verazanib was tested in a patient-derived xenograft (PDX) model using TumorLine-A.

| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Verazanib | 10 | 92 |

| Verazanib | 30 | 98 |

Experimental Protocols

Workflow for Inhibitor Characterization

The following diagram outlines the general workflow for the preclinical characterization of a novel protein kinase inhibitor like Verazanib.

Caption: Preclinical workflow for the development of a novel protein kinase inhibitor.

Biochemical Kinase Assay (IC50 Determination)

-

Objective: To determine the concentration of Verazanib required to inhibit 50% of the enzymatic activity of recombinant STK-XYZ (G12C and WT).

-

Materials:

-

Recombinant human STK-XYZ (G12C and WT) enzymes.

-

ATP and a suitable peptide substrate.

-

Verazanib, serially diluted in DMSO.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Kinase-Glo® Luminescent Kinase Assay Kit.

-

-

Procedure:

-

Add 5 µL of assay buffer containing the kinase enzyme to each well of a 384-well plate.

-

Add 0.1 µL of serially diluted Verazanib or DMSO (vehicle control) to the respective wells.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate.

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and measure the remaining ATP via luminescence using the Kinase-Glo® reagent according to the manufacturer's protocol.

-

Data are normalized to control wells (0% and 100% inhibition), and IC50 values are calculated using a four-parameter logistic curve fit.

-

Cell-Based Proliferation Assay (GI50 Determination)

-

Objective: To determine the concentration of Verazanib required to inhibit the growth of cancer cell lines by 50%.

-

Materials:

-

STK-XYZ G12C mutant and wild-type cancer cell lines.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Verazanib, serially diluted in DMSO.

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serially diluted Verazanib or DMSO (vehicle control) for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure luminescence to determine the number of viable cells.

-

Calculate GI50 values by normalizing the data to the vehicle-treated controls and fitting to a non-linear regression curve.

-

Conclusion

Verazanib is a potent and highly selective covalent inhibitor of the STK-XYZ G12C mutant. It demonstrates significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo in models harboring this specific mutation. The data presented in this guide support the continued clinical development of Verazanib as a promising therapeutic agent for patients with STK-XYZ G12C-mutant cancers.

An In-depth Technical Guide to "Drinidene": Binding Affinity and Kinetics

An important note on the availability of information: Publicly available scientific literature and drug databases do not contain information on a compound named "Drinidene." It is possible that this is a novel or internal compound name, or that the name is misspelled. The following guide is a template demonstrating how data for a compound of interest would be structured and presented, but it does not contain actual data for "this compound" as none could be found.

Introduction

This technical guide provides a comprehensive overview of the binding characteristics of a hypothetical compound, herein referred to as "this compound." The primary focus of this document is to detail its binding affinity and kinetics to its putative biological target(s). This guide is intended for researchers, scientists, and professionals in the field of drug development.

Binding affinity is a critical parameter in drug design, quantifying the strength of the interaction between a ligand (drug) and its target protein.[1][2] It is typically expressed by the equilibrium dissociation constant (Kd), where a smaller Kd value signifies a stronger binding interaction.[2] The kinetics of this interaction, described by the association rate constant (k

Quantitative Binding Data

No public data is available for "this compound." The table below is a template for how such data would be presented.

| Target | Compound | Kd (nM) | Ki (nM) | IC50 (nM) | kon (M-1s-1) | koff (s-1) | Assay Method | Reference |

| Target X | This compound | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

| Target Y | This compound | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of binding data. The following are representative protocols for key binding assays.

As no specific experimental data for "this compound" is available, the following are generalized protocols.

Radioligand Binding Assay

A radioligand binding assay is a common method to determine the affinity of a ligand for a receptor.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate buffer.

-

Assay Setup: A constant concentration of a radiolabeled ligand known to bind to the target is incubated with the prepared membranes.

-

Competition: Increasing concentrations of the unlabeled test compound ("this compound") are added to compete with the radioligand for binding to the receptor.

-

Incubation: The mixture is incubated at a specific temperature for a set period to reach equilibrium.

-

Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of "this compound" that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time binding kinetics.

Workflow Diagram:

Caption: General workflow for an SPR experiment.

Protocol:

-

Immobilization: The purified target protein is covalently attached to the surface of a sensor chip.

-

Association: A solution containing "this compound" at a known concentration is flowed over the sensor chip surface, allowing it to bind to the immobilized target. This binding event causes a change in the refractive index at the surface, which is detected in real-time as an increase in the response signal.

-

Dissociation: The "this compound" solution is replaced with a continuous flow of buffer. The dissociation of "this compound" from the target is monitored as a decrease in the response signal over time.

-

Regeneration: A specific regeneration solution is injected to remove any remaining bound "this compound," preparing the surface for the next binding cycle.

-

Data Analysis: The resulting sensorgrams (plots of response versus time) are analyzed using appropriate binding models to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Signaling Pathways

No information is available on the signaling pathways affected by "this compound." The following is a hypothetical example of a signaling pathway diagram.

Caption: Hypothetical G-protein coupled receptor signaling pathway for "this compound".

Conclusion

The binding affinity and kinetics of a drug candidate are paramount for its successful development. While no public data currently exists for a compound named "this compound," this guide outlines the standard methodologies and data presentation formats that are essential for characterizing such a molecule. Future research, should "this compound" be a valid compound, would need to generate this foundational data to elucidate its mechanism of action and therapeutic potential.

References

- 1. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 3. Binding affinity in drug design: experimental and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cell-Based Assays of Novel Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The development of novel therapeutic agents requires rigorous characterization of their biological activity. Cell-based assays are indispensable tools for this purpose, offering insights into a compound's mechanism of action, potency, and potential toxicity in a biologically relevant context. While specific information regarding "Drinidene" is not available in the public domain, this document provides a comprehensive guide to developing and implementing cell-based assay protocols for the characterization of any novel compound, referred to herein as "Compound X." These protocols are based on established methodologies for evaluating cellular responses to external stimuli.

Cytotoxicity and Viability Assays

Application: To determine the concentration range at which a compound exhibits cytotoxic effects, thereby establishing a therapeutic window for further in vitro studies.

Protocol: MTT Assay for Cell Viability

This protocol is adapted from standard methods for assessing cell metabolic activity as an indicator of cell viability.

Materials:

-

Human cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Compound X (stock solution in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include vehicle control (medium with the same concentration of solvent as the highest concentration of Compound X) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Data Presentation:

The results of the MTT assay can be presented in a table to clearly display the dose-dependent effect of Compound X on cell viability.

| Compound X Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |

| 0.1 | 1.22 | 0.07 | 97.6 |

| 1 | 1.15 | 0.09 | 92.0 |

| 10 | 0.88 | 0.06 | 70.4 |

| 50 | 0.45 | 0.05 | 36.0 |

| 100 | 0.15 | 0.03 | 12.0 |

Experimental Workflow:

Cell Proliferation Assays

Application: To determine the effect of a compound on the rate of cell division. This is crucial for distinguishing between cytotoxic and cytostatic effects.

Protocol: Dye Dilution Assay for Cell Proliferation

This method utilizes a fluorescent dye that is progressively diluted with each cell division, allowing for the quantitative analysis of cell proliferation.[1][2][3][4]

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Compound X

-

Cell-permeable fluorescent dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Staining: Resuspend cells in PBS at a concentration of 1x10^6 cells/mL. Add the fluorescent dye to the cell suspension at the recommended concentration and incubate for the specified time, protected from light.

-

Quenching: Quench the staining reaction by adding complete culture medium.

-

Washing: Wash the cells twice with complete culture medium to remove any unbound dye.

-

Cell Seeding and Treatment: Seed the stained cells into culture plates and treat with various concentrations of Compound X.

-

Time-Course Analysis: At different time points (e.g., 0, 24, 48, 72 hours), harvest the cells.

-

Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.

Data Presentation:

The data from a dye dilution assay can be summarized to show the impact of Compound X on the proliferative capacity of the cells.

| Compound X Concentration (µM) | Mean Fluorescence Intensity (Day 3) | % Proliferating Cells (Day 3) |

| 0 (Vehicle Control) | 150 | 95 |

| 1 | 160 | 92 |

| 10 | 350 | 60 |

| 50 | 800 | 25 |

| 100 | 1200 | 5 |

Experimental Workflow:

Signaling Pathway Analysis

Application: To investigate the molecular mechanism of action of a compound by determining which cellular signaling pathways it modulates.

Protocol: Reporter Gene Assay for NF-κB Signaling

This protocol describes a method to assess the activation or inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.

Materials:

-

Cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP)

-

Complete cell culture medium

-

Compound X

-

Inducer of the NF-κB pathway (e.g., TNF-α)

-

Lysis buffer

-

Luciferase substrate (if using a luciferase reporter)

-

Luminometer or fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate for 24 hours.

-

Pre-treatment with Compound X: Treat the cells with different concentrations of Compound X for 1-2 hours.

-

Induction of Signaling: Stimulate the cells with an NF-κB inducer (e.g., TNF-α) for 6-24 hours. Include appropriate controls (unstimulated, stimulated with inducer only).

-

Cell Lysis: Wash the cells with PBS and add lysis buffer.

-

Reporter Gene Measurement:

-

For luciferase: Add luciferase substrate to the cell lysate and measure luminescence using a luminometer.

-

For GFP: Measure the fluorescence intensity using a fluorescence plate reader.

-

Data Presentation:

The inhibitory effect of Compound X on NF-κB signaling can be quantified and presented as follows:

| Compound X Concentration (µM) | Mean Reporter Activity (RLU) | Standard Deviation | % Inhibition of NF-κB Activity |

| 0 (Stimulated Control) | 500,000 | 25,000 | 0 |

| 0.1 | 480,000 | 22,000 | 4 |

| 1 | 350,000 | 18,000 | 30 |

| 10 | 150,000 | 12,000 | 70 |

| 50 | 55,000 | 8,000 | 89 |

| 100 | 52,000 | 7,500 | 89.6 |

Hypothetical Signaling Pathway:

The protocols and frameworks provided in these application notes serve as a foundational guide for the cellular characterization of a novel compound. The specific assays, cell lines, and conditions should be optimized based on the therapeutic target and the chemical properties of the compound under investigation. Rigorous and systematic application of these cell-based assays will provide critical data to inform the drug development process.

References

- 1. Deriving Quantitative Cell Biological Information from Dye-Dilution Lymphocyte Proliferation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of cell proliferation by a dye dilution assay: Application to cell lines and cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Deriving Quantitative Cell Biological Information from Dye-Dilution Lymphocyte Proliferation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of "Drinidene," a Novel EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for various high-throughput screening (HTS) methods aimed at the identification and characterization of novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), exemplified by the hypothetical compound "Drinidene." The included methodologies cover both biochemical and cell-based assays, offering a comprehensive guide for establishing robust screening campaigns.

Introduction to EGFR Inhibition and High-Throughput Screening

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][2] High-throughput screening (HTS) is an essential tool in the discovery of new EGFR inhibitors, enabling the rapid evaluation of large compound libraries to identify potential drug candidates.[1] This document outlines several widely used HTS technologies and provides detailed protocols for their implementation.

EGFR Signaling Pathway

The EGFR signaling cascade is initiated by the binding of ligands such as epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1][3] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately promoting cell growth and survival.[1][4]

References

Application Notes and Protocols for Drinidene Administration in Animal Models

For: Researchers, scientists, and drug development professionals.

Subject: Comprehensive guidelines for the preclinical administration of Drinidene, a norepinephrine-dopamine reuptake inhibitor (NDRI), in various animal models.

Introduction

This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) that modulates neurotransmitter levels in the brain.[1][2] Like other compounds in its class, such as bupropion (B1668061) and methylphenidate, this compound is investigated for its potential therapeutic effects in neurological and psychiatric disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).[2][3][4] Its mechanism of action involves blocking the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), which leads to an increase in the extracellular concentrations of norepinephrine and dopamine.[1][2] This heightened noradrenergic and dopaminergic signaling is central to its pharmacological effects.[1] These notes provide an overview of protocols for the administration of this compound in preclinical animal studies.

Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition

This compound exerts its effects by binding to and inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] This action prevents the reabsorption of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synapse and enhancing neurotransmission.

The signaling pathway affected by this compound is fundamental to mood, cognition, and behavior. An increase in norepinephrine and dopamine levels in brain regions like the prefrontal cortex can improve focus, alertness, and motivation.[1][3]

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Drinidene in Human Plasma

Abstract

This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Drinidene, a novel investigational tyrosine kinase inhibitor, in human plasma. The straightforward protein precipitation-based sample preparation and rapid chromatographic runtime of 3.5 minutes make this method suitable for high-throughput analysis in a clinical research setting.[1] The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over the desired concentration range.

Introduction

This compound is a next-generation, ATP-competitive tyrosine kinase inhibitor with a 2-aminopyrimidine (B69317) core structure, currently under investigation for the treatment of certain solid tumors.[2][3][4] Reliable quantification of this compound in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies during its clinical development. LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose.[5] This method was developed to provide a robust tool for therapeutic drug monitoring (TDM) and to support clinical trials by accurately measuring this compound concentrations in human plasma.[6]

Chemical Structure of this compound (Hypothetical): (A representative structure of a 2-aminopyrimidine derivative with features common to kinase inhibitors is assumed for this protocol.)

-

IUPAC Name: 4-((4-methylpiperazin-1-yl)methyl)-N-(4-((3-pyridinyl)ethynyl)phenyl)pyrimidin-2-amine

-

Molecular Formula: C23H25N7

-

Molecular Weight: 411.5 g/mol

Experimental

-

This compound reference standard (99.5% purity)

-

This compound-d8 (deuterated internal standard, IS) (99.2% purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

A triple quadrupole mass spectrometer coupled with a UHPLC system was used for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| UHPLC System | High-performance system with a temperature-controlled autosampler and column compartment |

| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | 5% B to 95% B over 2.0 min, hold at 95% B for 0.5 min, return to 5% B and equilibrate for 0.9 min |

| Run Time | 3.5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: 412.2 -> 298.2 (Quantifier), 412.2 -> 193.1 (Qualifier) this compound-d8 (IS): 420.2 -> 306.2 |

| Collision Energy (CE) | Optimized for each transition (e.g., this compound: 25 eV, this compound-d8: 27 eV) |

| Source Temperature | 550 °C |

| IonSpray Voltage | 5500 V |

Stock solutions of this compound and this compound-d8 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution in a 50:50 methanol/water mixture. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

A simple protein precipitation method was employed for plasma sample preparation.[1][6][7]

-

Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 150 µL of the internal standard working solution (100 ng/mL this compound-d8 in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to an HPLC vial with an insert.

-

Inject 5 µL into the LC-MS/MS system.

Results and Discussion

The developed method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.

The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighted (1/x²) linear regression was used. The correlation coefficient (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10.[1][8]

Table 3: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | Regression Model | Mean r² |

| This compound | 0.5 - 500 | 1/x² weighted | 0.997 |

Intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, High). The results, summarized in Table 4, are within the acceptable limits of ±15% (±20% for LLOQ).[7][9]

Table 4: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.5 | 0.54 | 108.0 | 7.2 | 0.56 | 112.0 | 9.8 |

| Low QC | 1.5 | 1.45 | 96.7 | 5.1 | 1.48 | 98.7 | 6.5 |

| Mid QC | 75 | 78.2 | 104.3 | 3.8 | 76.9 | 102.5 | 4.1 |

| High QC | 400 | 395.6 | 98.9 | 2.5 | 408.1 | 102.0 | 3.3 |

The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The extraction recovery for this compound was consistent and ranged from 92.5% to 98.1%. The matrix effect was minimal, with calculated values between 95.7% and 105.2%, indicating that the method is not significantly affected by ion suppression or enhancement from the plasma matrix.[6]

Conclusion

A sensitive, specific, and rapid LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple sample preparation procedure and short run time allow for high-throughput analysis, making it an invaluable tool for supporting clinical pharmacokinetic studies and therapeutic drug monitoring of this compound.

Protocols and Visualizations

Protocol 1: this compound Sample Preparation from Human Plasma

-

Thaw Samples: Thaw all plasma samples, calibration standards, and QCs on ice.

-

Label Tubes: Prepare and label 1.5 mL microcentrifuge tubes for each sample.

-

Aliquot Plasma: Vortex plasma samples gently. Using a calibrated pipette, transfer 50 µL of each sample into the corresponding labeled tube.

-

Add Internal Standard: Prepare a precipitating solution containing the internal standard (100 ng/mL this compound-d8 in acetonitrile). Add 150 µL of this solution to each tube.

-

Precipitate and Mix: Immediately cap and vortex each tube for 30 seconds at high speed.

-

Centrifuge: Place the tubes in a microcentrifuge and spin at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.

-